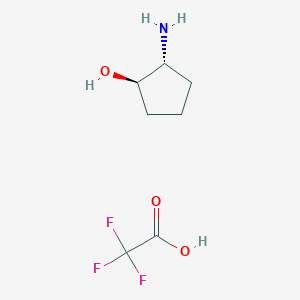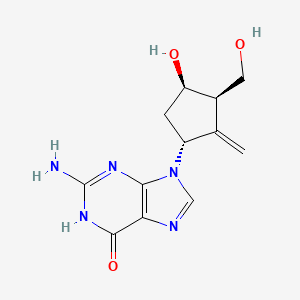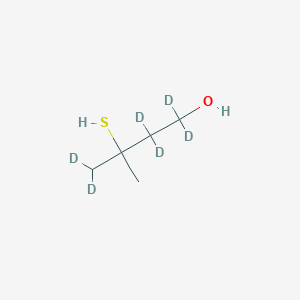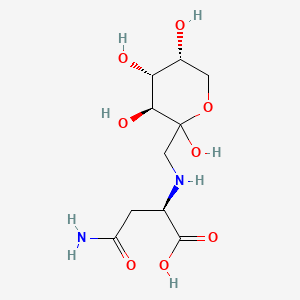
异戊酰 L-肉碱-d9 氯化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isovaleryl L-Carnitine-d9 Chloride is labelled Isovaleryl L-Carnitine Chloride which is used to prepare carnitine benzyl esters as neuroprotectant prodrugs.
科学研究应用
对蛋白水解的抑制作用
异戊酰-L-肉碱抑制灌流大鼠肝脏中由氨基酸缺乏引起的蛋白水解。这种抑制作用与 1-亮氨酸相当,最大抑制作用发生在浓度高于 0.8 mM 时。Miotto、Venerando 和 Siliprandi (1989) 的研究讨论了这种蛋白水解抑制作用的可能机制 (Miotto 等人,1989)。
异戊酸血症的治疗
异戊酰-L-肉碱在异戊酸血症的治疗中发挥作用,异戊酸血症是一种遗传性疾病。施用 L-肉碱会导致异戊酰辅酶 A 以异戊酰肉碱的形式被清除,与甘氨酸以异戊酰甘氨酸的形式一样有效。这在 Roe 等人的研究中得到了探讨 (1984) (Roe 等人,1984)。
增强人成骨细胞的增殖和分化
肉碱衍生物(如异戊酰 L-肉碱富马酸盐)已被证明对人成骨细胞的增殖和分化有积极影响。发现在较低浓度下,异戊酰 L-肉碱富马酸盐在增强细胞增殖、胶原 I 型表达和矿化结节形成方面比 L-肉碱更有效。这一发现来自 Colucci 等人的研究 (2005) (Colucci 等人,2005)。
延迟肝细胞中凋亡细胞死亡的发生
已发现异戊酰 L-肉碱及其一些类似物可以延迟小鼠肝细胞中凋亡细胞死亡的发生。Revoltella 等人的研究 (1994) 表明 L-肉碱及其类似物(包括异戊酰 L-肉碱)与肝细胞生长因子协同作用,以维持细胞生命和生长 (Revoltella 等人,1994)。
新生儿异戊酸血症筛查
异戊酰 L-肉碱被用作新生儿异戊酸血症 (IVA) 筛查中的标记代谢物。串联质谱法检测到的血斑中异戊酰 (C5)-肉碱水平升高有助于 IVA 的早期诊断。Schlune 等人 (2018) 讨论了通过新生儿筛查获得的 IVA 变异性的更广泛知识 (Schlune 等人,2018)。
作用机制
Target of Action
Isovaleryl L-Carnitine-d9 Chloride is primarily involved in the metabolism of leucine, an essential amino acid . The compound’s primary target is the enzyme isovaleryl-CoA dehydrogenase . This enzyme plays a crucial role in the breakdown of leucine .
Mode of Action
Isovaleryl L-Carnitine-d9 Chloride interacts with its target, isovaleryl-CoA dehydrogenase, to facilitate the breakdown of leucine . In the absence of this interaction, there is an accumulation of isovaleric acid, which is toxic to the central nervous system .
Biochemical Pathways
Isovaleryl L-Carnitine-d9 Chloride is part of the leucine degradation pathway . When leucine is broken down by isovaleryl-CoA dehydrogenase, it forms isovaleric acid . An alternative pathway through glycine-N-acylase allows detoxification by producing isovaleryl-glycine, which is excreted . Thus, Isovaleryl L-Carnitine-d9 Chloride and isovaleryl-glycine are the hallmarks of this disorder in plasma and urine, respectively .
Pharmacokinetics
It is known that the compound plays a significant role in the metabolism of leucine .
Result of Action
The action of Isovaleryl L-Carnitine-d9 Chloride results in the breakdown of leucine and the prevention of isovaleric acid accumulation . This is crucial because isovaleric acid is toxic to the central nervous system . Therefore, the action of Isovaleryl L-Carnitine-d9 Chloride helps prevent neurotoxicity .
Action Environment
The efficacy and stability of Isovaleryl L-Carnitine-d9 Chloride can be influenced by various environmental factors. It’s important to note that any situation inducing a catabolic state and excessive protein intake can trigger the symptoms of isovaleric acidemia .
生化分析
Biochemical Properties
Isovaleryl L-Carnitine-d9 Chloride plays a crucial role in biochemical reactions, particularly in the metabolism of branched-chain amino acids like leucine. It interacts with several enzymes, including isovaleryl-CoA dehydrogenase, which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. This interaction is essential for the proper breakdown and utilization of leucine. Additionally, Isovaleryl L-Carnitine-d9 Chloride can form conjugates with glycine, producing isovalerylglycine, which is excreted from the body .
Cellular Effects
Isovaleryl L-Carnitine-d9 Chloride has significant effects on various cell types and cellular processes. It has been shown to enhance the proliferation and differentiation of human osteoblast cells, contributing to bone formation and health . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes involved in fatty acid oxidation and amino acid metabolism .
Molecular Mechanism
The molecular mechanism of Isovaleryl L-Carnitine-d9 Chloride involves its interaction with specific enzymes and biomolecules. It binds to isovaleryl-CoA dehydrogenase, facilitating the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. This binding interaction is crucial for the proper functioning of the leucine catabolic pathway. Additionally, Isovaleryl L-Carnitine-d9 Chloride can inhibit amino acid deprivation-induced proteolysis and autophagy in isolated perfused rat liver .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isovaleryl L-Carnitine-d9 Chloride can change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that Isovaleryl L-Carnitine-d9 Chloride can maintain its activity and function over extended periods, with minimal degradation . The stability and efficacy of the compound may vary depending on storage conditions and experimental setups.
Dosage Effects in Animal Models
The effects of Isovaleryl L-Carnitine-d9 Chloride vary with different dosages in animal models. At lower doses, the compound has been shown to enhance metabolic functions and improve overall health. At higher doses, it can lead to toxic effects and adverse reactions. Studies have indicated that the optimal dosage range for Isovaleryl L-Carnitine-d9 Chloride is crucial for achieving the desired therapeutic effects without causing toxicity .
Metabolic Pathways
Isovaleryl L-Carnitine-d9 Chloride is involved in several metabolic pathways, primarily related to the catabolism of branched-chain amino acids like leucine. It interacts with enzymes such as isovaleryl-CoA dehydrogenase and glycine-N-acylase, facilitating the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA and the formation of isovalerylglycine, respectively . These interactions are essential for maintaining metabolic flux and regulating metabolite levels in the body.
Transport and Distribution
Within cells and tissues, Isovaleryl L-Carnitine-d9 Chloride is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via carnitine transporters and distributed to various cellular compartments. The localization and accumulation of Isovaleryl L-Carnitine-d9 Chloride can influence its activity and function, affecting metabolic processes and cellular health .
Subcellular Localization
Isovaleryl L-Carnitine-d9 Chloride is localized in specific subcellular compartments, including the mitochondria, where it plays a role in fatty acid oxidation and energy production. The compound’s activity and function can be influenced by its subcellular localization, with targeting signals and post-translational modifications directing it to specific organelles . This localization is crucial for its involvement in metabolic pathways and cellular processes.
属性
| { "Design of the Synthesis Pathway": "Isovaleryl L-Carnitine-d9 Chloride can be synthesized by the reaction of Isovaleryl chloride with L-Carnitine-d9 in the presence of a base, followed by quaternization with a chloride salt.", "Starting Materials": [ "Isovaleryl chloride", "L-Carnitine-d9", "Base (e.g. Triethylamine)", "Chloride salt (e.g. Hydrochloric acid)" ], "Reaction": [ "Step 1: Isovaleryl chloride is added dropwise to a solution of L-Carnitine-d9 and base in a suitable solvent.", "Step 2: The reaction mixture is stirred at room temperature for a suitable period of time.", "Step 3: The resulting mixture is then quenched with a chloride salt to form Isovaleryl L-Carnitine-d9 Chloride.", "Step 4: The product is isolated by filtration or evaporation and purified by recrystallization or chromatography." ] } | |
CAS 编号 |
1334532-23-8 |
分子式 |
C12H24ClNO4 |
分子量 |
290.83 g/mol |
IUPAC 名称 |
[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/t10-;/m1./s1/i3D3,4D3,5D3; |
InChI 键 |
HWDFIOSIRGUUSM-UGYZPRMBSA-N |
手性 SMILES |
[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)O)OC(=O)CC(C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
规范 SMILES |
CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
同义词 |
(2R)-3-Carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-1-propanaminium-d9 Chloride; (R)-3-Carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-1-propanaminium-d9 Chloride; ST 551 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)

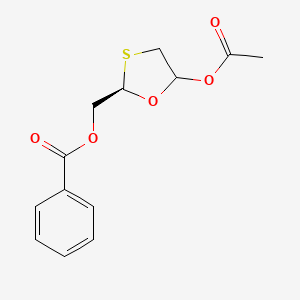

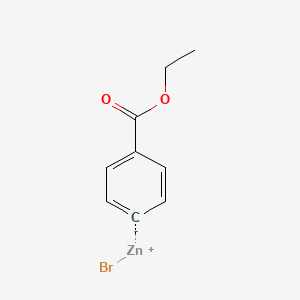
![cis-Hexahydro-cyclopenta[c]pyrrol-4-one](/img/structure/B1147475.png)
